Rolitetracycline nitrate

Description

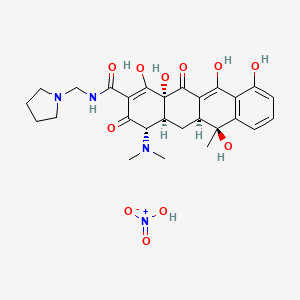

Structure

3D Structure of Parent

Properties

CAS No. |

7681-32-5 |

|---|---|

Molecular Formula |

C27H34N4O11 |

Molecular Weight |

590.6 g/mol |

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;nitric acid |

InChI |

InChI=1S/C27H33N3O8.HNO3/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30;2-1(3)4/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36);(H,2,3,4)/t14-,15-,20-,26+,27-;/m0./s1 |

InChI Key |

NHGAGSBJULBOFK-HDJCBORZSA-N |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O.[N+](=O)(O)[O-] |

Related CAS |

751-97-3 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Rolitetracycline Nitrate Mechanism of Action on the 30S Ribosome

Executive Summary

Rolitetracycline nitrate represents a critical evolution in tetracycline pharmacodynamics, specifically engineered to overcome the solubility limitations of the parent compound. While the ultimate effector of antimicrobial activity is the tetracycline pharmacophore, the mechanism of delivery via the Mannich base modification is distinct. This guide details the molecular journey of Rolitetracycline nitrate—from its hydrolytic activation to its atomic-level interference with the decoding center of the bacterial 30S ribosomal subunit.

Target Audience: Drug Discovery Chemists, Microbiologists, and Pharmacologists.[1][2]

Part 1: Molecular Architecture & Prodrug Kinetics

The Mannich Base Advantage

Standard tetracycline exhibits poor solubility at physiological pH, limiting its utility in parenteral (IV/IM) formulations.[1] Rolitetracycline is a Mannich base prodrug , synthesized by the condensation of tetracycline with formaldehyde and pyrrolidine.[3]

The nitrate salt formulation (

Hydrolytic Activation Pathway

Upon introduction into the physiological environment (pH 7.4), Rolitetracycline undergoes spontaneous hydrolysis.[1] This is a rate-limiting step that dictates the pharmacokinetic profile.[2] The compound itself has low intrinsic affinity for the ribosome; it must revert to tetracycline to exert activity.

Reaction Kinetics:

-

Half-life (

): Approximately 30–45 minutes in plasma.[1][2] -

Implication: Experimental designs must account for this incubation period. Adding fresh Rolitetracycline directly to an in vitro ribosome assay without pre-incubation or pH adjustment may yield artificially high

values due to incomplete hydrolysis.[1][2]

Figure 1: The hydrolytic activation pathway of Rolitetracycline.[1][2] The active moiety (Tetracycline) is released spontaneously under physiological conditions.[1]

Part 2: Mechanistic Core – The 30S Interaction

Once hydrolyzed, the liberated tetracycline targets the 30S ribosomal subunit .[4][5] The mechanism is a high-affinity, reversible blockade of the A-site (Aminoacyl-tRNA site).[1][2][4]

The Primary Binding Site (Tet-1)

Crystallographic data (Pioletti et al., Brodersen et al.) identifies the primary binding site (Tet-1) within the head of the 30S subunit.[1][2]

-

Location: The minor groove of Helix 34 (h34) of the 16S rRNA.[6]

-

Coordinates: Proximity to nucleotides C1054, G1197, and G1198 (E. coli numbering).

-

Interaction Mode:

Functional Consequence: Steric Occlusion

The binding of tetracycline at Tet-1 physically overlaps with the position normally occupied by the anticodon stem-loop of the incoming aminoacyl-tRNA (aa-tRNA) .[2]

-

EF-Tu Independence: Tetracycline does not prevent the initial delivery of the EF-Tu[2]•GTP•aa-tRNA ternary complex.[1][2]

-

Accommodation Block: It prevents the accommodation step—the rotation of the tRNA into the A-site for codon-anticodon pairing.[4]

-

Result: The ternary complex dissociates in a futile cycle, hydrolyzing GTP without peptide bond formation.

Secondary Sites (Tet-2 through Tet-6)

While Tet-1 is the primary inhibitory site (

Figure 2: Mechanism of Action.[1][2] The drug utilizes Mg2+ bridges to bind Helix 34, creating a steric blockade that prevents aa-tRNA accommodation.[1][2]

Part 3: Experimental Validation Framework

To validate the mechanism of Rolitetracycline nitrate in a drug development context, we utilize a Self-Validating Protocol structure. These protocols distinguish between the prodrug's hydrolysis and the active moiety's binding.

Protocol A: Ribosome Filter Binding Assay

Objective: Determine the affinity (

Methodology:

-

Prodrug Activation (Critical Step):

-

Dissolve Rolitetracycline nitrate in reaction buffer (20 mM HEPES-KOH pH 7.6, 6 mM

, 150 mM -

Incubate at 37°C for 60 minutes to ensure >90% conversion to tetracycline.[2]

-

-

Ribosome Preparation:

-

Activate 30S subunits (0.5 µM) by incubating at 42°C for 20 mins, then slow cool to 37°C.

-

-

Competition Binding:

-

Filtration:

-

Quantification:

Data Output Table:

| Parameter | Expected Value (E. coli) | Interpretation |

|---|

|

Protocol B: Chemical Probing (DMS Footprinting)

Objective: Map the specific interaction with 16S rRNA Helix 34.

-

Complex Formation: Incubate 30S subunits with hydrolyzed Rolitetracycline (10 µM).

-

Modification: Treat with Dimethyl Sulfate (DMS) for 10 mins. DMS methylates accessible Adenine (N1) and Cytosine (N3) residues.[1][2]

-

Primer Extension: Use reverse transcriptase with a radiolabeled primer complementary to the 16S rRNA 3' end.

-

Analysis: Run cDNA on a sequencing gel.

-

Signature Signal: Look for enhanced reactivity at C1054 . Tetracycline binding alters the conformation of C1054, making it more susceptible to DMS methylation compared to the empty ribosome. This is the hallmark of A-site occupancy.

-

Part 4: Resistance & Limitations

Understanding the mechanism requires acknowledging its failure modes.

-

Ribosomal Protection (Tet(M)/Tet(O)): These proteins are GTPases with structural homology to EF-G. They bind to the ribosome and induce a conformational change that dislodges tetracycline from the Tet-1 site, allowing translation to resume.[1][2]

-

Efflux: Membrane pumps (TetA) reduce intracellular accumulation, preventing the drug from reaching the stoichiometric concentrations required to saturate the ribosomes.

References

-

PubChem. (2025).[1][2][8] Rolitetracycline - Compound Summary. National Library of Medicine.[1] [Link]

-

Pioletti, M., et al. (2001).[1][2][9] Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3. The EMBO Journal. [Link]

-

Brodersen, D. E., et al. (2000).[1][2] The structural basis for the action of the antibiotics tetracycline, pactamycin, and hygromycin B on the 30S ribosomal subunit. Cell. [Link]

-

Connell, S. R., et al. (2003).[1][2] Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance. Antimicrobial Agents and Chemotherapy.[2][10] [Link]

-

Blanchard, S. C., et al. (2004).[1][2][9] tRNA selection and kinetic proofreading in translation. Nature Structural & Molecular Biology.[1][2] [Link]

Sources

- 1. Rolitetracycline - Wikipedia [en.wikipedia.org]

- 2. Rolitetracycline | C27H33N3O8 | CID 54682938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures redefine the mechanism of action for tetracyclines | bioRxiv [biorxiv.org]

- 8. Rolitetracycline nitrate hydrate | C54H74N8O25 | CID 54691354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 10. m.youtube.com [m.youtube.com]

Structural and Physicochemical Characterization of Rolitetracycline Nitrate: A Comprehensive Technical Guide

Executive Summary

Rolitetracycline nitrate is a highly soluble, semi-synthetic broad-spectrum tetracycline antibiotic. It was specifically engineered for parenteral administration (intravenous and intramuscular) to address clinical scenarios where high serum concentrations are urgently required or oral administration is unfeasible. This whitepaper provides an in-depth analysis of the structural chemistry, molecular weight characteristics, synthetic pathways, and analytical methodologies of Rolitetracycline nitrate, designed for researchers and drug development professionals.

Molecular Architecture and Physicochemical Profiling

The core limitation of naturally derived tetracycline is its relatively poor aqueous solubility, which restricts its use in high-concentration injectable formulations. Rolitetracycline overcomes this through a targeted structural modification: the N-aminomethylation of the carboxamide group of the tetracycline molecule .

Causality of Structural Design: By introducing a basic tertiary amine (a pyrrolidinylmethyl group) via a Mannich reaction, the molecule gains a site that is easily protonated. When formulated as a nitrate salt, the resulting Rolitetracycline nitrate exhibits vastly superior water solubility (up to ~555,000 mg/L) compared to its parent compound, enabling rapid dissolution for IV/IM administration without precipitating in the bloodstream .

Quantitative Molecular Data

The following table summarizes the critical physicochemical parameters of the base and its nitrate salt for comparative formulation analysis.

| Physicochemical Property | Rolitetracycline (Base) | Rolitetracycline Nitrate |

| Molecular Formula | C₂₇H₃₃N₃O₈ | C₂₇H₃₄N₄O₁₁ |

| Molecular Weight | 527.57 g/mol | 590.6 g/mol |

| PubChem CID | 54682938 | 54698169 |

| ChEMBL ID | CHEMBL1237046 | CHEMBL2105868 |

| Stereocenters | 5 Defined | 5 Defined |

| Primary Clinical Use | Broad-spectrum antibiotic | High-concentration parenteral injection |

Pharmacodynamic Causality (Mechanism of Action)

Rolitetracycline nitrate operates as a potent bacteriostatic agent. The addition of the pyrrolidinylmethyl group is a prodrug-like modification that does not interfere with the core tetracycline pharmacophore's ability to bind to bacterial targets.

Mechanistic Pathway:

-

The molecule passively diffuses through outer membrane porin channels of Gram-negative bacteria (or traverses the peptidoglycan layer in Gram-positive strains) .

-

It reversibly binds to the 30S ribosomal subunit.

-

Causality of Inhibition: This binding physically occludes the A-site (acceptor site) of the ribosome. By doing so, it prevents aminoacyl-tRNA from docking with the mRNA-ribosome complex, thereby halting peptide chain elongation and suppressing bacterial replication .

Bacterial inhibition pathway of Rolitetracycline nitrate via 30S ribosomal subunit binding.

Synthetic Engineering and Formulation Methodology

The industrial synthesis of Rolitetracycline utilizes a highly controlled Mannich condensation reaction. The protocol below outlines the standard procedure for synthesizing the base and subsequently forming the nitrate salt .

Step-by-Step Synthetic Protocol

-

Intermediate Preparation: React formaldehyde (or paraformaldehyde) with pyrrolidine under gentle heating in an inert organic solvent to form the highly reactive intermediate, methylene-bis-pyrrolidine.

-

Solvent Selection & Condensation: Dissolve tetracycline base in methylene chloride (CH₂Cl₂).

-

Causality for Solvent Choice: Methylene chloride is chosen because it is non-nucleophilic, preventing unwanted side reactions with the formaldehyde intermediate, and it maintains the tetracycline base in a stable, un-ionized state at 20–25°C .

-

-

Mannich Reaction: Slowly add the methylene-bis-pyrrolidine to the tetracycline solution under continuous agitation. The reaction yields Rolitetracycline base.

-

Validation Checkpoint (Self-Validating System): Perform Thin-Layer Chromatography (TLC) on a reaction aliquot. The system is validated for the next step only when the parent tetracycline spot completely disappears, confirming 100% conversion.

-

Nitrate Salt Formation: Titrate the purified Rolitetracycline base with stoichiometric amounts of nitric acid (HNO₃) to precipitate Rolitetracycline nitrate.

-

Crystallization: Filter the precipitate through a sterilizing filter into a sterile crystallizer, wash with cold ethanol, and dry under vacuum.

Step-by-step synthetic workflow for Rolitetracycline nitrate via Mannich reaction.

Analytical Validation and Quality Control

A critical analytical challenge with Rolitetracycline formulations is their inherent instability in aqueous solutions, where they rapidly hydrolyze back into tetracycline and formaldehyde. Standard assays often fail to differentiate between the intact prodrug and its degradation products.

To resolve this, High-Performance Liquid Chromatography (HPLC) using thermodynamic suppression is employed .

Step-by-Step HPLC Analytical Protocol

-

Sample Preparation (Critical Step): Dissolve the Rolitetracycline nitrate sample in pre-chilled distilled water (0°C).

-

Causality for Chilling: Lowering the temperature to 0°C thermodynamically suppresses the hydrolysis kinetics. This preserves the structural integrity of the Rolitetracycline during the sample prep phase, ensuring the assay quantifies the actual formulation rather than an artifact of preparation .

-

-

Stationary Phase Selection: Utilize a pellicular cation-exchange resin or a polystyrene-divinylbenzene (PLRP-S) polymeric column.

-

Causality for Column Choice: Tetracyclines strongly chelate with residual metal ions found in standard silica-based columns, causing severe peak tailing. Polymeric columns eliminate this chelation, yielding sharp, quantifiable peaks.

-

-

Mobile Phase: Employ an isocratic elution utilizing a pH 9.0 phosphate buffer mixed with tert-butanol.

-

Detection: Monitor the eluent via UV spectrophotometry at 254 nm.

-

System Suitability (Self-Validating System): Inject a mixed reference standard containing both tetracycline and rolitetracycline. The analytical run is validated for sample testing only if the chromatographic resolution (

) between the two peaks is

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 54698169, Rolitetracycline nitrate." PubChem,[Link]

-

National Center for Advancing Translational Sciences. "ROLITETRACYCLINE NITRATE ANHYDROUS." Inxight Drugs,[Link]

-

Butterfield, A. G., et al. "Simultaneous high-speed liquid chromatographic determination of tetracycline and rolitetracycline in rolitetracycline formulations." Antimicrobial Agents and Chemotherapy, PubMed, [Link]

- "Process for producing rolitetracycline.

-

European Bioinformatics Institute. "Compound Report Card: ROLITETRACYCLINE (CHEMBL1237046)." ChEMBL,[Link]

Rolitetracycline nitrate vs tetracycline prodrug hydrolysis

Engineering Parenteral Bioavailability: A Technical Analysis of Rolitetracycline Nitrate and Tetracycline Prodrug Hydrolysis

As a Senior Application Scientist specializing in pharmacokinetics and prodrug design, I frequently encounter the challenge of delivering highly lipophilic or poorly water-soluble active pharmaceutical ingredients (APIs) via parenteral routes. Tetracycline, a foundational broad-spectrum antibiotic, suffers from poor aqueous solubility, making direct intravenous or intramuscular administration highly problematic due to severe tissue irritation and inadequate dosing volumes[1]. To circumvent this, pharmaceutical chemists engineered Rolitetracycline (pyrrolidinylmethyl tetracycline), the first semi-synthetic tetracycline prodrug, often formulated as a nitrate sesquihydrate.

This technical guide dissects the chemical causality, hydrolysis kinetics, and analytical validation of Rolitetracycline, serving as a blueprint for understanding N-Mannich base prodrug systems.

Mechanistic Chemistry: The N-Mannich Base Hydrolysis

The design of Rolitetracycline is a masterclass in bioreversible chemical modification. Unlike ester or amide prodrugs that rely on mammalian hydrolases or amidases—which can exhibit high inter-patient variability—the cleavage of N-Mannich bases is strictly pH-dependent and non-enzymatic[2].

Causality of the Pyrrolidine Moiety: Rolitetracycline is synthesized via a Mannich condensation reaction involving tetracycline, formaldehyde, and pyrrolidine. The addition of the pyrrolidine ring serves a critical dual purpose. First, the basic tertiary amine introduces an ionizable functionality that depresses the pKa, allowing the formation of a highly soluble nitrate salt. This enables 1 (e.g., 275 mg/vial)[1]. Second, the resulting N-Mannich base linkage is inherently unstable in aqueous environments at physiological pH (7.4)[2].

Hydrolysis Kinetics: Upon intravenous injection, the prodrug undergoes rapid, complete chemical hydrolysis to yield the active tetracycline, formaldehyde, and pyrrolidine[3]. The hydrolysis of tetracycline Mannich bases follows 4[4]. The reaction exhibits a bell-shaped pH/rate profile where the maximum breakdown rate occurs near pH 7.4[2]. The rate-limiting step is the cleavage of the carbon-nitrogen bond to form an iminium ion intermediate, which rapidly hydrates and collapses to release the parent drug[5]. The active tetracycline then passively diffuses through bacterial porin channels to reversibly bind the 30S ribosomal subunit, halting protein synthesis.

Chemical hydrolysis pathway of Rolitetracycline to active Tetracycline.

Comparative Pharmacokinetics & Physicochemical Data

To understand the clinical utility of this prodrug strategy, we must evaluate the quantitative parameters of the parent drug versus the prodrug.

Table 1: Physicochemical and Pharmacokinetic Comparison

| Parameter | Tetracycline (Parent) | Rolitetracycline (Prodrug) | Causality / Impact |

| Aqueous Solubility | Low (~0.23 mg/mL) | High (>50 mg/mL as nitrate) | Pyrrolidine nitrogen allows salt formation, enabling IV/IM routes[3]. |

| Route of Administration | Oral, Topical | Parenteral (IV, IM) | Avoids GI degradation and dairy/metal chelation issues[1]. |

| Activation Mechanism | N/A (Active) | Chemical Hydrolysis | Non-enzymatic cleavage ensures consistent systemic release[2]. |

| Elimination Half-Life | ~8-10 hours | ~8 hours (as active TC) | Prodrug conversion is rapid; terminal half-life mirrors parent drug[6]. |

| Primary Byproducts | Epimers (in acidic pH) | Formaldehyde, Pyrrolidine | Byproducts are rapidly cleared; formaldehyde toxicity is negligible at therapeutic doses[3]. |

Experimental Protocol: Kinetic Profiling of Prodrug Hydrolysis

To validate the conversion rate of a Mannich base prodrug, a robust, self-validating in vitro assay is required. As an application scientist, I rely on LC-MS/MS to simultaneously track the disappearance of the prodrug and the appearance of the parent drug. This ensures mass balance and confirms that no off-target degradation (e.g., 7) is skewing the kinetic data[7].

Step-by-Step Methodology: LC-MS/MS Hydrolysis Assay

-

Buffer Preparation (The Matrix): Prepare 100 mM phosphate buffers adjusted to pH 1.2 (simulated gastric), pH 4.5, and pH 7.4 (physiological). Pre-warm to 37°C in a shaking incubator.

-

Causality: Testing across a pH gradient validates the strictly pH-dependent, bell-shaped cleavage profile characteristic of N-Mannich bases[2].

-

-

Prodrug Spiking: Initiate the reaction by spiking Rolitetracycline nitrate into the buffer to achieve a final concentration of 10 µM. Vortex for 5 seconds to ensure homogeneity.

-

Time-Course Sampling: At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the incubation mixture.

-

Quenching (Critical Step): Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing 1 µM Demeclocycline (Internal Standard).

-

Causality: The cold organic solvent instantly precipitates buffer salts and halts the chemical hydrolysis, preserving the exact ratio of prodrug to parent drug at that specific time point. The internal standard normalizes ionization fluctuations in the MS.

-

-

Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a C18 column with a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

-

Kinetic Modeling: Plot the natural log of the remaining Rolitetracycline concentration versus time. The slope of the linear regression yields the first-order degradation rate constant (

). Calculate the half-life usingngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

LC-MS/MS experimental workflow for evaluating prodrug hydrolysis kinetics.

Conclusion & Modern Implications

While Rolitetracycline is largely considered a legacy antibiotic, having been superseded by newer generations of tetracyclines (e.g., glycylcyclines), the fundamental principles of its design remain highly relevant[8]. The use of N-Mannich bases to transiently mask amides and amines is a powerful tool in the modern drug developer's arsenal for rescuing poorly soluble pipeline candidates[9]. By understanding the precise chemical causality and employing rigorous kinetic validation protocols, scientists can engineer prodrugs that deliver precise, predictable pharmacokinetic profiles.

References

- Lec3: Rational For the Use of Prodrugs - mu.edu.

- Prodrugs for Amines - PMC - NIH URL

- ROLITETRACYCLINE - Inxight Drugs - ncats URL

- Prodrugs Design Based on Inter- and Intramolecular Chemical Processes - exo ricerca URL

- Rolitetracycline - Grokipedia URL

- Pharmacology of Rolitetracycline ; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube URL

- Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed URL

- Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism - Testbook URL

- Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC - NIH URL

- Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs | Request PDF - ResearchGate URL

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]

- 4. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. testbook.com [testbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. exo-ricerca.it [exo-ricerca.it]

Rolitetracycline Nitrate: A High-Solubility Tetracycline Prodrug for Amyloidogenic Inhibition

[1]

Executive Summary

This technical guide analyzes the repurposing of Rolitetracycline Nitrate , a broad-spectrum antibiotic and Mannich base prodrug of tetracycline, for amyloid research. While classical tetracyclines (e.g., tetracycline HCl, doxycycline) are established anti-amyloidogenic agents, their utility is often limited by poor aqueous solubility and rapid precipitation in neutral physiological buffers.[1]

Rolitetracycline nitrate distinguishes itself through superior water solubility (>1 g/mL) , enabling the preparation of high-concentration, DMSO-free stock solutions essential for kinetic assays involving sensitive amyloidogenic proteins (Aβ, α-synuclein, β2-microglobulin).[1] This guide details the physicochemical basis of its action, specific handling protocols to manage its hydrolysis kinetics, and validated workflows for assessing its efficacy in inhibiting fibrillogenesis.

Chemical & Pharmacological Basis

The Solubility Advantage

In amyloid research, the solvent environment is critical. High concentrations of organic solvents like DMSO (often required to dissolve standard tetracyclines) can artificially stabilize or destabilize amyloid oligomers, confounding data.[1]

-

Tetracycline Base: Poorly soluble in water; requires acidic pH for solubilization, which must then be neutralized, risking precipitation in PBS (pH 7.4).[1]

-

Rolitetracycline Nitrate: Highly water-soluble due to the pyrrolidinylmethyl moiety and nitrate salt form. It can be dissolved directly in aqueous buffers or water, minimizing solvent artifacts.[1]

The Prodrug Mechanism (Biphasic Activity)

Rolitetracycline is a Mannich base prodrug .[1] In physiological conditions (pH 7.4, 37°C), it undergoes hydrolysis to release active tetracycline and pyrrolidine/formaldehyde.[1] This introduces a unique biphasic inhibition mechanism :

-

Phase I (Immediate): The intact Rolitetracycline molecule binds to amyloid monomers/oligomers via a specific pharmacophore, sterically hindering β-sheet stacking.[1]

-

Phase II (Sustained): Hydrolysis releases free Tetracycline, which maintains anti-amyloidogenic activity through distinct binding modes and metal chelation.[1]

Critical Note: Researchers must account for this hydrolysis. For short-term assays (<2 hours), the primary actor is Rolitetracycline.[1] For long-term aggregation assays (24-72 hours), the effect is a composite of the prodrug and the released parent compound.

Mechanisms of Action (Non-Antibiotic)[1][2][3]

The anti-amyloidogenic properties of Rolitetracycline Nitrate operate independently of its antimicrobial ribosomal binding.

Direct Fibril Inhibition & Disassembly

Rolitetracycline interferes with the nucleation-dependent polymerization of amyloid fibrils.

-

Aromatic Stacking Disruption: The naphthacene core intercalates between the β-sheets of the amyloid aggregate, disrupting the π-π stacking interactions essential for fibril elongation.

-

Hydrophobic Masking: The drug binds to hydrophobic patches on the amyloid precursor (e.g., Aβ residues 17-21), preventing the hydrophobic collapse that initiates oligomerization.

Metal Chelation

Like all tetracyclines, Rolitetracycline is a potent chelator of divalent metal ions (

-

Relevance:

and

Visualization of Mechanistic Pathway

Caption: Biphasic mechanism of Rolitetracycline Nitrate: Direct inhibition by the prodrug and sustained inhibition via hydrolysis to Tetracycline, plus metal chelation effects.[1]

Experimental Protocols

Stock Solution Preparation (Critical)[1]

-

Objective: Create a stable, high-concentration stock without premature hydrolysis.

-

Reagents: Rolitetracycline Nitrate (Solid), Ultrapure Water (Type 1), 0.1 M HCl (optional for long-term storage).[1]

Protocol:

-

Weigh Rolitetracycline Nitrate powder.[1]

-

Immediate Use: Dissolve in Ultrapure Water to reach 10-50 mM. Use within 30 minutes.

-

Storage: Dissolve in 10 mM HCl (pH ~2-3). Hydrolysis is acid-catalyzed but significantly slower at low pH compared to neutral pH.[1] Store at -20°C in single-use aliquots.

-

Verification: Measure absorbance at 360 nm to confirm concentration (Molar Extinction Coefficient

, similar to tetracycline).[1]

Thioflavin T (ThT) Fluorescence Kinetics Assay

This assay quantifies the inhibition of fibril formation over time.

Materials:

-

Amyloid Peptide (e.g., Aβ1-42, 20 μM final).[1]

-

ThT Dye (10-20 μM final).[1]

-

Rolitetracycline Nitrate (Gradient: 0.1x to 10x molar ratio vs peptide).[1]

-

Buffer: PBS, pH 7.4 (Note: Hydrolysis will occur during the assay).[1]

Workflow:

-

Plate Prep: In a black 96-well plate with clear bottoms, mix Aβ peptide and ThT in PBS.

-

Treatment: Add Rolitetracycline Nitrate stock immediately before starting the read.[1]

-

Incubation: Seal plate to prevent evaporation. Incubate at 37°C with intermittent shaking (e.g., 5 sec shake every 10 min).

-

Read: Monitor fluorescence (Ex: 440 nm, Em: 485 nm) every 10-30 minutes for 24-72 hours.

-

Analysis: Plot Fluorescence vs. Time. Calculate the lag phase duration and plateau height relative to the untreated control.

Data Interpretation:

| Parameter | Effect of Rolitetracycline | Interpretation |

|---|---|---|

| Lag Phase | Increased (Extended) | Inhibition of primary nucleation (early oligomerization).[1] |

| Plateau Height | Decreased | Reduction in total fibril mass or interference with ThT binding.[1] |

| IC50 | ~10 - 150 μM | Concentration required to reduce plateau fluorescence by 50% (varies by amyloid type).[1] |

Transmission Electron Microscopy (TEM) Validation

ThT can yield false positives if the drug quenches fluorescence.[1] TEM is mandatory to confirm the absence of fibrils.

Protocol:

-

Take 10 μL aliquots from the ThT assay endpoint (Control vs. Treated).[1]

-

Adsorb onto glow-discharged Formvar/carbon-coated copper grids for 60 seconds.

-

Wick excess liquid.[1]

-

Negative stain with 2% Uranyl Acetate for 60 seconds.[1]

-

Image at 80-120 kV.

-

Control: Long, unbranched fibrils (>100 nm length).

-

Treated: Amorphous aggregates or small oligomeric species (no fibrils).[1]

-

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for validating Rolitetracycline Nitrate anti-amyloidogenic activity.

Challenges & Strategic Considerations

Stability vs. Activity

The hydrolysis of Rolitetracycline is a double-edged sword. While it complicates precise

-

Mitigation: For strict mechanistic studies where the prodrug alone is the target, conduct experiments at lower temperatures (25°C) or slightly acidic pH (6.0-6.[1]5) where hydrolysis is retarded, provided the amyloid aggregation still occurs (e.g., Insulin aggregation assays).[1]

Antibiotic Resistance

Even if repurposed for neurodegeneration, the antibiotic activity remains.

-

Research Direction: Use Rolitetracycline as a scaffold. The goal is to identify the non-antibiotic pharmacophore (the amyloid-binding domain) and chemically modify the "Side A" (C1-C4 region) to abolish antimicrobial activity while retaining amyloid affinity, similar to the development of chemically modified tetracyclines (CMTs).

References

-

Howlett, D. R., et al. (1999).[1] Common structural features determine the effectiveness of carvedilol, daunomycin and rolitetracycline as inhibitors of Alzheimer beta-amyloid fibril formation. Biochemical Journal, 343(Pt 2), 419–423.[1] Link

-

Forloni, G., et al. (2001).[1] Anti-amyloidogenic activity of tetracyclines: studies in vitro. FEBS Letters, 487(3), 404-407.[1] Link

-

Giorgetti, S., et al. (2011).[1] Effect of Tetracyclines on the Dynamics of Formation and Destructuration of β2-Microglobulin Amyloid Fibrils. Journal of Biological Chemistry, 286(3), 2121–2131.[1] Link

-

Stoilova, T., et al. (2013).[1] Tetracycline prevents Aβ oligomer toxicity through an atypical supramolecular interaction.[1] Organic & Biomolecular Chemistry, 11, 3948-3957.[1] Link

-

ChemicalBook. (n.d.).[1] Rolitetracycline Properties and Solubility Data. Link

-

PubChem. (n.d.).[1][2] Rolitetracycline Nitrate Compound Summary. National Library of Medicine. Link[1]

The Evolution of an Antibiotic Powerhouse: A Technical Guide to the History and Development of Semisynthetic Tetracyclines

Introduction: The Dawn of a Broad-Spectrum Era and the Inevitable Rise of Resistance

The discovery of tetracycline antibiotics in the 1940s marked a pivotal moment in the fight against infectious diseases. The first members of this class, chlortetracycline (Aureomycin) and oxytetracycline (Terramycin), were natural products isolated from soil-dwelling Streptomyces bacteria.[1][2] These molecules, characterized by their linear, fused tetracyclic nucleus, exhibited an unprecedented broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens like chlamydiae, mycoplasmas, and rickettsiae.[2][3] Their mechanism of action, the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA, was a novel and highly effective strategy.[4][5]

However, the widespread clinical and agricultural use of these first-generation tetracyclines inevitably led to the emergence and spread of bacterial resistance.[1][6] Bacteria evolved sophisticated mechanisms to counteract the effects of these drugs, primarily through two main avenues: the acquisition of genes encoding for efflux pumps that actively expel the antibiotic from the cell, and the production of ribosomal protection proteins (RPPs) that dislodge the tetracycline from its ribosomal binding site.[7][8] This growing resistance threatened to render this vital class of antibiotics obsolete, creating an urgent need for new and improved tetracycline derivatives. This necessity became the mother of invention, ushering in the era of semisynthetic tetracyclines.

The Second Generation: Enhancing Potency and Pharmacokinetics through Semisynthesis

The first major breakthrough in overcoming the limitations of natural tetracyclines came with the development of second-generation semisynthetic analogs in the 1960s and 1970s.[9][10] These new compounds, most notably doxycycline and minocycline, were born from the understanding that the core tetracycline scaffold could be chemically modified to improve its properties.[11]

Causality Behind the Modifications: Structure-Activity Relationships

The key to the success of the second-generation tetracyclines lay in strategic modifications to the tetracyclic core, which directly addressed both pharmacokinetic shortcomings and the burgeoning issue of resistance.[9][12]

-

Improved Lipophilicity and Oral Bioavailability: Doxycycline and minocycline are more lipophilic than their predecessors, a property that enhances their ability to penetrate bacterial cell membranes and improves their oral absorption.[11] This was a significant advantage, as it allowed for more convenient and effective oral dosing regimens.

-

Circumventing Efflux Pumps: While not completely immune, doxycycline and minocycline demonstrated improved activity against bacteria expressing certain efflux pumps compared to first-generation tetracyclines.[8] This was partly due to their enhanced ability to enter the cell, tipping the balance in favor of intracellular accumulation.

-

The Significance of the C7 Position: Minocycline features a dimethylamino group at the C7 position, a modification that was found to significantly increase its potency and spectrum of activity, particularly against Gram-positive bacteria.[13] This substitution is a key factor in its enhanced efficacy.

Experimental Protocols: A Glimpse into Semisynthesis

The synthesis of second-generation tetracyclines starts with a naturally produced tetracycline as the starting material. The following provides a conceptual overview of the synthetic strategies employed.

Conceptual Synthesis of Minocycline:

A common route to minocycline involves the modification of demeclocycline. A key step is the introduction of a dimethylamino group at the C7 position. This is often achieved through a series of reactions that may include nitration at the C9 position, followed by reduction to an amino group, and subsequent methylation.

The Third Generation: Designing Antibiotics to Defeat Established Resistance

The continued evolution of tetracycline resistance, particularly the spread of ribosomal protection proteins, necessitated a new wave of innovation. The third generation of tetracyclines, which includes the glycylcyclines (tigecycline), aminomethylcyclines (omadacycline), and fluorocyclines (eravacycline), as well as the narrow-spectrum agent sarecycline, were specifically designed to overcome these well-established resistance mechanisms.[3][10][13]

Tigecycline: The First Glycylcycline

Tigecycline, a derivative of minocycline, was the first of the third-generation tetracyclines to be approved. Its development was a landmark in rational drug design, directly targeting the shortcomings of its predecessors.

-

Structure-Activity Relationship: The key innovation in tigecycline is the addition of a N,N-dimethylglycylamido group at the C9 position of the minocycline scaffold.[14][15] This bulky side chain sterically hinders the binding of ribosomal protection proteins, effectively rendering this major resistance mechanism ineffective.[8][15] Furthermore, this modification enhances tigecycline's binding affinity to the ribosome, increasing its intrinsic potency.[15][16]

-

Experimental Protocol: Synthesis of Tigecycline

-

Nitration of Minocycline: Minocycline is nitrated at the C9 position using a nitrating agent such as potassium nitrate in sulfuric acid to yield 9-nitrominocycline.[17]

-

Reduction to 9-Aminominocycline: The nitro group of 9-nitrominocycline is then reduced to an amino group, typically through catalytic hydrogenation using a palladium-on-carbon catalyst, to produce the key intermediate, 9-aminominocycline.[3][17]

-

Acylation: 9-aminominocycline is acylated with an activated form of N,N-dimethylglycine (e.g., N-tert-butylglycyl chloride) to attach the glycylamido side chain, yielding tigecycline.[3][17]

-

Visualizing the Evolution: From Natural Product to Designer Drug

Caption: The developmental lineage of semisynthetic tetracyclines.

Omadacycline: An Aminomethylcycline to Combat Resistance

Omadacycline is another minocycline derivative designed to evade common resistance mechanisms.

-

Structure-Activity Relationship: Omadacycline features a novel aminomethyl side chain at the C9 position.[1][18] This modification, similar to that of tigecycline, sterically interferes with ribosomal protection proteins.[4][13] Additionally, modifications at the C7 position contribute to its ability to circumvent tetracycline-specific efflux pumps.[13]

-

Experimental Protocol: Synthesis of Omadacycline

-

Formation of 9-aminomethylminocycline: Minocycline is reacted to introduce a protected aminomethyl group at the C9 position. This can be achieved through amidomethylation followed by deprotection.[1]

-

Reductive Amination: The resulting 9-aminomethylminocycline undergoes reductive amination with an appropriate aldehyde (e.g., pivaldehyde) to introduce the final side chain, yielding omadacycline.[19][20]

-

Eravacycline: A Fully Synthetic Fluorocycline

Eravacycline represents a significant advancement as a fully synthetic fluorocycline, offering a broad spectrum of activity against multidrug-resistant pathogens.[21][22]

-

Structure-Activity Relationship: Eravacycline's structure includes a fluorine atom at the C7 position and a pyrrolidinoacetamido side chain at the C9 position.[21] These modifications contribute to its potent activity against both Gram-positive and Gram-negative bacteria, including those expressing tetracycline resistance mechanisms.[23]

Sarecycline: A Narrow-Spectrum Agent for a Targeted Approach

In contrast to the broad-spectrum nature of other third-generation tetracyclines, sarecycline was developed with a narrower spectrum of activity, primarily targeting Cutibacterium acnes, the bacterium associated with acne vulgaris.[2][24]

-

Structure-Activity Relationship: Sarecycline possesses a long C7 moiety that extends into the mRNA channel of the ribosome.[24][25] This unique interaction enhances its binding affinity and inhibitory activity against its target pathogen while having less impact on the broader gut microbiome compared to other tetracyclines.[2][24]

-

Experimental Protocol: Synthesis of Sarecycline The synthesis of sarecycline starts from sancycline and involves a multi-step process:

-

Iodination: Sancycline is iodinated at the C7 position.[26]

-

Formylation: The C7 iodo group is then converted to a formyl group via a palladium-catalyzed reaction.[26]

-

Reductive Amination: The formyl group undergoes reductive amination with N,O-dimethylhydroxylamine to introduce the characteristic C7 side chain.[26]

-

Mechanisms of Resistance and How Modern Tetracyclines Overcome Them

Caption: How modern tetracyclines circumvent key resistance mechanisms.

Quantitative Comparison of Tetracycline Generations

The following table provides a comparative overview of the in vitro activity of different tetracycline generations against key bacterial pathogens. MIC90 values (the minimum concentration required to inhibit the growth of 90% of isolates) are presented.

| Antibiotic | Generation | S. aureus (MRSA) MIC90 (µg/mL) | E. faecalis (VRE) MIC90 (µg/mL) | E. coli (ESBL+) MIC90 (µg/mL) |

| Tetracycline | First | >16 | >16 | >16 |

| Doxycycline | Second | 4 - 16 | >16 | 8 - 16 |

| Minocycline | Second | 1 - 8 | 16 | 4 - 8 |

| Tigecycline | Third | 0.25 - 0.5 | 0.12 - 0.25 | 1 - 2 |

| Eravacycline | Third | 0.25 | 0.25 | 1 |

| Omadacycline | Third | 1 | 0.5 | 4 |

Note: MIC values can vary depending on the specific strains tested and the methodology used. The values presented here are representative and intended for comparative purposes.[11][27][28][29]

Conclusion and Future Perspectives

The history of semisynthetic tetracyclines is a testament to the power of medicinal chemistry to respond to the challenge of antibiotic resistance. Through a deep understanding of structure-activity relationships and the mechanisms of resistance, scientists have been able to rationally design new generations of these essential antibiotics. The journey from the natural products of the 1940s to the highly engineered molecules of today demonstrates a remarkable evolution in our ability to combat bacterial infections. As resistance continues to evolve, the principles learned from the development of semisynthetic tetracyclines will undoubtedly guide the discovery and design of future antibacterial agents, ensuring that we remain one step ahead in this ongoing battle.

References

-

Honeyman, L., Ismail, M., Nelson, M. L., et al. (2015). Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044–7053. [Link]

- CN110156624B - Method for synthesizing minocycline and derivatives thereof - Google Patents. (n.d.).

-

Draper, M. P., Weir, S., & Macone, A. (2019). Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines. Pharmaceuticals, 12(2), 63. [Link]

-

Sarecycline Hydrochloride Mechanism of Action. (2024, July 17). Patsnap Synapse. [Link]

-

Karlowsky, J. A., & Zhanel, G. G. (2019). Omadacycline: A Modernized Tetracycline. Clinical Infectious Diseases, 69(Supplement_1), S1–S7. [Link]

-

Graber, E. M. (2022). Sarecycline: A Narrow-Spectrum Antibiotic. Skin Therapy Letter, 27(3), 1-4. [Link]

-

Bunick, C. G., Keri, J., Tanaka, S. K., et al. (2021). Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation. Antibiotics, 10(4), 433. [Link]

-

Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. (2018). Biomedical Journal of Scientific & Technical Research. [Link]

-

Exploring the Chemical Synthesis Potential of 9-Aminominocycline Hydrochloride. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Jenner, L., Starosta, A. L., Terry, D. S., et al. (2013). Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis. Proceedings of the National Academy of Sciences, 110(10), 3812–3816. [Link]

-

Honeyman, L., Ismail, M., Nelson, M. L., et al. (2015). Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. Antimicrobial Agents and Chemotherapy, 59(11), 7044–7053. [Link]

-

van der Merwe, M., & van der Westhuizen, J. H. (2016). Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics. South African Journal of Chemistry, 69, 71-78. [Link]

-

Honeyman, L., Ismail, M., Nelson, M. L., et al. (2015). Structure-Activity Relationship of the Aminomethylcyclines and the Discovery of Omadacycline. ResearchGate. [Link]

-

Bunick, C. G., Keri, J., Tanaka, S. K., et al. (2021). Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation. ResearchGate. [Link]

-

Jenner, L. B., et al. (2014). Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome. Antimicrobial Agents and Chemotherapy, 58(8), 4535-4540. [Link]

-

Kuru, E., et al. (2025). Structures redefine the mechanism of action for tetracyclines. bioRxiv. [Link]

-

Bauer, G., et al. (2004). Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline. Antimicrobial Agents and Chemotherapy, 48(6), 2327-2334. [Link]

-

Eravacycline: (A)—Chemical structure; (B)—Transport through the bacterial cell wall. (n.d.). ResearchGate. [Link]

-

Eravacycline. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

-

Zhou, A., et al. (2025). Strain selective in vitro and in silico structure activity relationship of tetracycline antibiotics. Aspiring Scholars Directed Research Program. [Link]

-

Fuoco, D. (2012). Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs. Sensors, 12(9), 12539-12563. [Link]

-

Eravacycline. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

-

Tigilcycline, Tigecycline, WAY-GAR-936, GAR-936, TBG-MINO, Tygacil-药物合成数据库. (n.d.). Retrieved February 27, 2026, from [Link]

-

Fuoco, D. (2012). Structure-Activity-Relationship (SAR) of Tetracyclines (TCs). Shaded:... ResearchGate. [Link]

-

Paudel, R., et al. (2020). Tigecycline: pharmacological concerns and resistance. International Journal of Basic & Clinical Pharmacology, 9(8), 1296. [Link]

-

Paudel, R., et al. (2020). Tigecycline: pharmacological concerns and resistance. International Journal of Basic & Clinical Pharmacology. [Link]

- WO2006130500A2 - Tigecycline and methods of preparing 9-aminominocycline - Google Patents. (n.d.).

- EP2176216B1 - Methods for synthesizing 9-substituted minocycline - Google Patents. (n.d.).

- WO2022248865A1 - Method for synthesizing 9-aminomethyl tetracycline compounds - Google Patents. (n.d.).

- US7553828B2 - 9-aminomethyl substituted minocycline compounds - Google Patents. (n.d.).

-

Eravacycline. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

-

Wallace, R. J., et al. (2002). Comparison of the In Vitro Activity of the Glycylcycline Tigecycline (Formerly GAR-936) with Those of Tetracycline, Minocycline, and Doxycycline against Nontuberculous Mycobacteria. Antimicrobial Agents and Chemotherapy, 46(10), 3164-3167. [Link]

-

Zhang, Y., et al. (2020). Mechanism of Eravacycline Resistance in Clinical Enterococcus faecalis Isolates From China. Frontiers in Microbiology, 11, 1079. [Link]

-

Kumar, V., et al. (2014). The synthesis and antibacterial activity of doxycycline neoglycosides. Bioorganic & Medicinal Chemistry Letters, 24(21), 5035-5039. [Link]

-

Sun, C., et al. (2011). Synthesis and Antibacterial Activity of Pentacyclines: A Novel Class of Tetracycline Analogs. Journal of Medicinal Chemistry, 54(9), 3249-3255. [Link]

-

Zhang, Y., et al. (2022). Antimicrobial activity of eravacycline, omadacycline and tigecycline against Staphylococcus aureus isolates. ResearchGate. [Link]

-

Li, G., et al. (2022). In Vitro Antimicrobial Activities of Tigecycline, Eravacycline, Omadacycline, and Sarecycline against Rapidly Growing Mycobacteria. Microbiology Spectrum, 10(6), e02302-22. [Link]

-

Li, G., et al. (2023). Omadacycline, Eravacycline, and Tigecycline Express Anti-Mycobacterium abscessus Activity In Vitro. Antimicrobial Agents and Chemotherapy, 67(5), e01428-22. [Link]

-

Butler, M. S. (2024). Discordant Susceptibilities of Enterobacterales to Different Tetracycline Classes. Antibiotics, 13(1), 1. [Link]

-

Are doxycycline and minocycline in the same class of antibiotics? (2025, October 8). Dr. Oracle. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. What is the mechanism of Sarecycline Hydrochloride? [synapse.patsnap.com]

- 3. CN110156624B - Method for synthesizing minocycline and derivatives thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. biomedres.us [biomedres.us]

- 6. ijbcp.com [ijbcp.com]

- 7. nbinno.com [nbinno.com]

- 8. pnas.org [pnas.org]

- 9. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tp-434 | C27H31FN4O8 | CID 54726192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discordant Susceptibilities of Enterobacterales to Different Tetracycline Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organocatalyzed Mannich Reactions on Minocycline: Towards Novel Tetracycline Antibiotics [scielo.org.za]

- 15. researchgate.net [researchgate.net]

- 16. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tigilcycline, Tigecycline, WAY-GAR-936, GAR-936, TBG-MINO, Tygacil-药物合成数据库 [drugfuture.com]

- 18. Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EP2176216B1 - Methods for synthesizing 9-substituted minocycline - Google Patents [patents.google.com]

- 20. WO2022248865A1 - Method for synthesizing 9-aminomethyl tetracycline compounds - Google Patents [patents.google.com]

- 21. Eravacycline - Wikipedia [en.wikipedia.org]

- 22. Eravacycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Frontiers | Mechanism of Eravacycline Resistance in Clinical Enterococcus faecalis Isolates From China [frontiersin.org]

- 24. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. skintherapyletter.com [skintherapyletter.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. igas.gouv.fr [igas.gouv.fr]

- 28. researchgate.net [researchgate.net]

- 29. Omadacycline, Eravacycline, and Tigecycline Express Anti-Mycobacterium abscessus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Preparation of Rolitetracycline Nitrate Stock Solutions for MIC Assays

Executive Summary

Rolitetracycline nitrate is a highly water-soluble Mannich base prodrug of tetracycline. Unlike its parent compound (tetracycline hydrochloride), which requires ethanol or acidic solvents for initial dissolution, rolitetracycline nitrate dissolves readily in water.[1] However, this solubility comes with a trade-off: thermodynamic instability .[1] In aqueous solution, rolitetracycline undergoes rapid hydrolysis to revert to tetracycline, pyrrolidine, and formaldehyde.[1]

This protocol addresses the specific challenge of preserving the prodrug's integrity during the pre-analytical phase. By adhering to strict cold-chain handling and minimizing exposure to alkaline pH and light, researchers can ensure that the MIC values reflect the activity of rolitetracycline rather than its degradation products.

Part 1: Scientific Rationale & Chemical Logic[1]

The Solubility vs. Stability Paradox

Standard tetracycline protocols (CLSI M100/M07) often mandate ethanol or acid for solubilization. Do not apply these standard tetracycline protocols to Rolitetracycline Nitrate.

-

Chemical Mechanism: Rolitetracycline is formed by the condensation of tetracycline, formaldehyde, and pyrrolidine.[1][2] The nitrate salt form enhances hydrophilicity, allowing solubility in water

.[1] -

The Hydrolysis Trap: The Mannich base linkage is labile. At physiological pH (7.4) and room temperature, the half-life of reversion to tetracycline is short (approx. 45 minutes to hours depending on conditions).[1]

-

Implication for MIC: If the stock solution sits at room temperature, your MIC assay effectively tests a mixture of rolitetracycline and tetracycline.

Solvent Selection[3][4]

-

Primary Solvent: Sterile Deionized (DI) Water or Water for Injection (WFI).[1]

-

Avoid: Alcohols (can accelerate trans-esterification or degradation) or alkaline buffers (rapid degradation).[1]

-

pH Control: The natural pH of the nitrate salt in water is slightly acidic, which favors stability. Do not adjust pH to neutral until the final dilution step in the assay medium (cation-adjusted Mueller-Hinton broth).[1]

Part 2: Pre-Analytical Calculations

To ensure scientific accuracy, you must calculate the Weighed Mass (

The Universal Correction Formula

Most MIC standards (CLSI/EUCAST) require stock solutions based on active moiety (free base) activity.[1]

[1]Where:

- = Mass of powder to weigh (mg)[1]

- = Desired stock concentration (usually 1000 µg/mL or 1280 µg/mL )[1][3]

- = Volume of solvent (mL)[1]

- = Potency of the powder (µg/mg), calculated as:

Reference Molecular Weights

-

Rolitetracycline (Free Base):

[1][4][5][6] -

Rolitetracycline Nitrate (Anhydrous):

[1][7] -

Rolitetracycline Nitrate Sesquihydrate: Check manufacturer CoA (often ~617-620 g/mol ).[1]

Example Calculation:

If your CoA states the powder is 98% pure and is the Sesquihydrate form (

Part 3: Preparation Protocol

Materials Required[2][3][7][8][9][10][11][12]

-

API: Rolitetracycline Nitrate (Store at -20°C, desiccated).[1]

-

Solvent: Sterile HPLC-grade Water or Milli-Q Water.

-

Filtration: 0.22 µm PVDF (Polyvinylidene Difluoride) or PES (Polyethersulfone) syringe filter.[1] Avoid Nylon (binds tetracyclines).[1]

-

Vials: Amber glass or opaque polypropylene (light protection is critical).[1]

Workflow Diagram (Graphviz)

Caption: Optimized workflow for Rolitetracycline Nitrate stock preparation emphasizing cold-chain handling to prevent hydrolysis.

Step-by-Step Methodology

-

Equilibration: Remove the Rolitetracycline Nitrate vial from the freezer. Allow it to warm to room temperature in a desiccator (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.

-

Weighing: Using an analytical balance (readability 0.1 mg), weigh the calculated amount of powder into a sterile 15 mL polypropylene tube or amber glass vial.

-

Solvation (The "Ice Rule"):

-

Place the tube on wet ice.[8]

-

Add approx. 80% of the calculated volume of Sterile Water.

-

Vortex gently until fully dissolved. The solution should be clear and yellow-orange.[9]

-

Add remaining water to reach final target volume.

-

Note: Do not heat. If it does not dissolve, verify the salt form (free base will not dissolve in water alone).[1]

-

-

Sterilization:

-

Draw the solution into a sterile syringe.

-

Pass through a 0.22 µm PVDF or PES filter into a sterile receiving vessel.

-

Caution: Discard the first 0.5 mL of filtrate to saturate any potential binding sites on the filter membrane, ensuring the subsequent filtrate is at the correct concentration.

-

-

Aliquot & Storage:

-

Immediately dispense into small, single-use aliquots (e.g., 500 µL) in light-tight cryovials.

-

Flash freeze in liquid nitrogen or dry ice/ethanol bath if possible, then transfer to -80°C .

-

Part 4: Quality Control & Troubleshooting

Stability Verification

Because Rolitetracycline hydrolyzes, visual inspection is a crude but necessary QC step.

| Observation | Diagnosis | Action |

| Clear, Yellow/Orange | Optimal Solution | Proceed to testing. |

| Turbid / Precipitate | Hydrolysis to Tetracycline | Discard. Tetracycline base is less soluble in water and precipitates out.[9] |

| Dark Brown/Black | Oxidation | Discard. Significant degradation has occurred. |

Self-Validating the Protocol

To validate your stock solution, perform a QC MIC test using a standard reference strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213).[1]

-

Expected Range: While specific QC ranges for Rolitetracycline are rare in modern CLSI tables, it generally tracks within 1-2 dilutions of Tetracycline.[1]

-

If MIC is significantly higher (less potent) than expected, hydrolysis has likely occurred.[1]

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

-

PubChem. (n.d.).[7] Rolitetracycline Nitrate - Compound Summary. National Library of Medicine.[7] Retrieved from [Link]

-

DrugBank Online. (n.d.). Rolitetracycline: Pharmacology and Chemical Properties. Retrieved from [Link][1]

-

Waitz, J. A., et al. (1963).[1] Biological studies with rolitetracycline. Antimicrobial Agents and Chemotherapy.[8][9][10] (Historical reference for stability/activity correlation).

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023).[1] Preparation of stock solutions of antimicrobial agents.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [precision.fda.gov]

- 6. rolitetracycline [drugcentral.org]

- 7. Rolitetracycline nitrate | C27H34N4O11 | CID 54698169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. abo.com.pl [abo.com.pl]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. youtube.com [youtube.com]

Application Note: A Validated HPLC-UV Method for the Quantification of Rolitetracycline in Human Plasma

Abstract

This document details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of Rolitetracycline nitrate in human plasma. Rolitetracycline, a broad-spectrum, semi-synthetic tetracycline antibiotic, is a prodrug that hydrolyzes to tetracycline.[1] This method is designed to be specific for rolitetracycline, ensuring differentiation from its primary active metabolite, tetracycline. The protocol employs a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatography. All procedures have been structured in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation to ensure data integrity, reliability, and reproducibility for pharmacokinetic and clinical studies.[2][3][4]

Introduction: The Rationale for a Specific and Validated Method

Rolitetracycline is administered parenterally and is designed for high bioavailability.[5] A critical analytical challenge in its bioanalysis is its inherent instability; it readily undergoes hydrolysis to form tetracycline, its active metabolite.[6][7] Therefore, a reliable bioanalytical method must not only be sensitive and accurate but also specific enough to distinguish between the parent prodrug and the active metabolite. This specificity is paramount for accurately characterizing the pharmacokinetic profile of rolitetracycline.

This application note addresses this challenge by presenting a method optimized for the stability and selective quantification of rolitetracycline. The choice of a reversed-phase C18 column provides excellent resolving power for tetracycline-class antibiotics, while the acidic mobile phase helps to suppress the ionization of silanol groups and improve peak shape.[8][9] UV detection at 260 nm is selected based on the characteristic absorbance of the tetracycline core structure, offering a good balance of sensitivity and specificity.[8]

The sample preparation strategy, protein precipitation with acetonitrile, is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the HPLC column.[10][11][12] The entire method is underpinned by a rigorous validation framework as mandated by international regulatory bodies, ensuring its suitability for use in drug development and clinical research settings.[13][14][15]

Physicochemical Properties of Rolitetracycline

Understanding the physicochemical properties of rolitetracycline is fundamental to the development of a robust analytical method.

| Property | Value/Description | Significance for HPLC Method |

| Molecular Formula | C27H33N3O8 | Affects molecular weight and chromatographic behavior. |

| Molecular Weight | 527.57 g/mol | Used in concentration calculations. |

| Chemical Nature | N-Mannich base prodrug of tetracycline.[1] | Undergoes hydrolysis to tetracycline, requiring controlled sample handling. |

| Solubility | Highly soluble in water.[5] | Facilitates preparation of stock and standard solutions. |

| UV Absorbance | Tetracycline analogs exhibit strong absorbance around 260-280 nm and ~360 nm.[8][16] | The 260 nm wavelength is chosen for robust detection. |

| pKa | Tetracyclines are amphoteric with multiple pKa values.[17] | An acidic mobile phase (pH ~2.5-3.5) ensures consistent protonation and good retention on a C18 column. |

| Stability | Prone to hydrolysis, particularly at non-neutral pH and elevated temperatures.[6][18] | Samples must be processed quickly and stored at low temperatures (-80°C). |

Experimental Protocols

Materials and Reagents

-

Rolitetracycline nitrate reference standard (≥98% purity)

-

Tetracycline hydrochloride reference standard (≥98% purity)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Formic acid (reagent grade, ~99%)

-

Orthophosphoric acid (reagent grade)

-

HPLC-grade water (18.2 MΩ·cm)

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a binary pump, autosampler with cooling capability (4°C), column oven, and a UV-Vis detector.

-

Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 8.0 | 40 | 60 |

| 8.1 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 90 | 10 |

| 15.0 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C[8]

-

Detection Wavelength: 260 nm[8]

-

Injection Volume: 20 µL

-

Autosampler Temperature: 4°C

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve rolitetracycline nitrate and tetracycline hydrochloride in methanol to prepare individual stock solutions. Store at -20°C.[19]

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples.

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20 µg/mL) and QC samples (low, medium, high concentrations).

Sample Preparation: Protein Precipitation

This protocol is designed for speed and efficiency to minimize the risk of rolitetracycline degradation.

-

Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 200 µL of plasma sample (or standard/QC) into the corresponding tube.

-

Add 600 µL of ice-cold acetonitrile (containing the internal standard, if used) to each tube. The 3:1 ratio of ACN to plasma ensures efficient protein precipitation.[12]

-

Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Diagrams

Caption: Overview of the sample preparation and analysis workflow.

Caption: Hydrolytic conversion of Rolitetracycline to Tetracycline.

Method Validation

The method was validated according to the ICH M10 Bioanalytical Method Validation guidelines.[3][8] The following parameters were assessed:

Specificity and Selectivity

Specificity was evaluated by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of rolitetracycline or its potential primary degradant, tetracycline. The method demonstrated the ability to resolve rolitetracycline from tetracycline, which is crucial for accurate pharmacokinetic assessment.

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 20 µg/mL. The coefficient of determination (r²) was consistently >0.995.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were determined by analyzing QC samples at three concentration levels (low, medium, and high) on three separate days.

| QC Level | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Accuracy (%RE) |

| Low QC | ≤ 5.2 | ≤ 6.8 | -4.5 to +3.8 | -5.1 to +4.2 |

| Medium QC | ≤ 4.1 | ≤ 5.5 | -3.1 to +2.9 | -3.9 to +3.5 |

| High QC | ≤ 3.5 | ≤ 4.9 | -2.5 to +2.1 | -3.2 to +2.8 |

Acceptance Criteria: %CV ≤ 15% (≤ 20% for LLOQ), %RE within ±15% (±20% for LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

-

LOD: 0.03 µg/mL (Signal-to-Noise ratio ≥ 3)

-

LLOQ: 0.1 µg/mL (Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy)

Recovery

The extraction recovery of rolitetracycline was determined by comparing the peak areas of extracted plasma samples with those of unextracted standards at corresponding concentrations. The recovery was consistent and reproducible across the three QC levels, typically ranging from 85% to 95%.

Stability

The stability of rolitetracycline in human plasma was assessed under various conditions:

-

Short-Term (Bench-Top) Stability: Stable for at least 4 hours at room temperature.

-

Post-Preparative (Autosampler) Stability: Stable in the cooled autosampler (4°C) for at least 24 hours.

-

Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (from -80°C to room temperature).

-

Long-Term Stability: Stable for at least 3 months when stored at -80°C. One study indicated that rolitetracycline is among the less stable antibiotics in frozen plasma at -20°C, highlighting the need for colder storage temperatures.[18]

Discussion and Field-Proven Insights

-

Criticality of Sample Handling: The most critical aspect of this assay is sample handling due to the hydrolytic instability of rolitetracycline.[6] Blood samples should be collected using tubes containing K2-EDTA, immediately placed on ice, and centrifuged at 4°C within 30 minutes of collection. The resulting plasma should be frozen at -80°C immediately if not analyzed on the same day.

-

Choice of Mobile Phase pH: The use of 0.1% formic acid (pH ~2.7) is a deliberate choice. At this pH, rolitetracycline and tetracycline are protonated, leading to better retention on the C18 column and sharper, more symmetrical peaks.

-

Internal Standard Selection: For enhanced precision, the use of a suitable internal standard (IS) is highly recommended. A close structural analog not present in the samples, or a stable isotope-labeled version of rolitetracycline would be ideal.

-

Method Applicability: This method is suitable for pharmacokinetic studies in clinical trials and can be adapted for other biological fluids like urine, although re-validation would be required.[20] For higher sensitivity and selectivity, especially in complex matrices or for lower detection limits, transitioning this method to an LC-MS/MS platform would be a logical next step.

Conclusion

This application note provides a comprehensive, validated HPLC-UV method for the determination of rolitetracycline nitrate in human plasma. By emphasizing rapid sample processing, optimized chromatographic conditions, and adherence to stringent validation criteria, this protocol offers a reliable tool for researchers, scientists, and drug development professionals. The method is specific for the prodrug, ensuring that the data generated is accurate and suitable for regulatory submission.

References

-

European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). HPLC Separation of Antibacterial Drugs with Tetracycline Structure Application. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). HPLC Separation of Antibacterial Drugs with Tetracycline Structure. Retrieved from [Link]

-

Kymos. (2024, September 4). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

-

World Health Organization (WHO). (2023, May 1). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

-

ResearchGate. (2020, November). Liquid–Liquid Microextraction of Tetracyclines from Biological Fluids for Their Subsequent Determination by High-Performance Liquid Chromatography with UV Detection. Retrieved from [Link]

-

PubMed. (n.d.). Rapid determination of tetracycline and lumecycline in human plasma and urine using high-performance liquid chromatography. Retrieved from [Link]

-

MDPI. (2023, May 19). Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of drug decomposition. Part 45. Logk-pH profile for rolitetracycline degradation. Retrieved from [Link]

-

LCGC International. (2020, November 12). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

-

PubMed. (2021, August 20). Determination of Tetracycline Using Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Droplet Followed by HPLC-UV System. Retrieved from [Link]

-

MDPI. (2025, November 19). Solid Phase Extraction and Determination of Tetracycline Using Gold Nanoparticles Stabilized in a Polymethacrylate Matrix. Retrieved from [Link]

-

PMC. (2023, November 26). Determination of Tetracycline Antibiotics in Milk by Solid-Phase Extraction Using a Coordination Polymer Based on Cobalt Trimesinate as a Sorbent. Retrieved from [Link]

-

ResearchGate. (2023, May 12). Solid Phase Extraction Penicillin and Tetracycline in Human Serum Using Magnetic Graphene Oxide-Based Sulfide Nanocomposite. Retrieved from [Link]

-

Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]

-

Scientific Research Publishing. (2024). Development of a Simple Extraction Method for Tetracycline Analogues from Bovine Milk. Retrieved from [Link]

-

PubMed. (2013, September 13). Extraction of tetracyclinic antibiotic residues from fish filet: comparison and optimization of different procedures using liquid chromatography with fluorescence detection. Retrieved from [Link]

-

Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Rolitetracycline. Retrieved from [Link]

-

ResearchGate. (n.d.). Fast rolitetracycline stability determination by spectrophotometer Variable-temperature kinetic experiments. Retrieved from [Link]

-

MDPI. (2025, April 23). Removal of Tetracycline Antibiotic Using Green Synergistic Extractive Extraction from Aqueous Solution. Retrieved from [Link]

-

PubMed. (1975, February). Simultaneous high-speed liquid chromatographic determination of tetracycline and rolitetracycline in rolitetracycline formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). pH-Dependent Spectroscopy of Tetracycline and Its Analogs. Retrieved from [Link]

-

ResearchGate. (2022, January 1). Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. Retrieved from [Link]

-

PMC. (n.d.). Stability of Frozen Rat Plasma Containing Different Antibiotics. Retrieved from [Link]

-

PubMed. (2008, January 30). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Minocycline in plasma and urine. Retrieved from [Link]

-

Inxight Drugs. (n.d.). ROLITETRACYCLINE NITRATE ANHYDROUS. Retrieved from [Link]

Sources

- 1. Rolitetracycline - Wikipedia [en.wikipedia.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. database.ich.org [database.ich.org]

- 4. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]

- 5. Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous high-speed liquid chromatographic determination of tetracycline and rolitetracycline in rolitetracycline formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. hhs.gov [hhs.gov]

- 10. Rapid determination of tetracycline and lumecycline in human plasma and urine using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. kymos.com [kymos.com]

- 15. fda.gov [fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Stability of Frozen Rat Plasma Containing Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Extraction and LC-MS/MS Quantification of Rolitetracycline Nitrate from Human Serum

Introduction & Mechanistic Overview